molecular formula C23H26Cl3N3 B13748712 2-(benzo[c]acridin-7-ylazaniumyl)ethyl-(2-chloroethyl)-ethylazanium;dichloride CAS No. 4310-69-4

2-(benzo[c]acridin-7-ylazaniumyl)ethyl-(2-chloroethyl)-ethylazanium;dichloride

Cat. No.: B13748712
CAS No.: 4310-69-4
M. Wt: 450.8 g/mol
InChI Key: KDNHEJRYJDHLCJ-UHFFFAOYSA-N
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Description

This compound is a benzo[c]acridine derivative featuring dual azanium (ammonium) groups linked via ethyl and chloroethyl chains, with dichloride counterions. However, the provided evidence lacks explicit data on its synthesis, physical properties, or biological activity.

Properties

CAS No.

4310-69-4

Molecular Formula

C23H26Cl3N3

Molecular Weight

450.8 g/mol

IUPAC Name

2-(benzo[c]acridin-7-ylazaniumyl)ethyl-(2-chloroethyl)-ethylazanium;dichloride

InChI

InChI=1S/C23H24ClN3.2ClH/c1-2-27(15-13-24)16-14-25-22-19-9-5-6-10-21(19)26-23-18-8-4-3-7-17(18)11-12-20(22)23;;/h3-12H,2,13-16H2,1H3,(H,25,26);2*1H

InChI Key

KDNHEJRYJDHLCJ-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC[NH2+]C1=C2C=CC3=CC=CC=C3C2=NC4=CC=CC=C41)CCCl.[Cl-].[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[c]acridin-7-ylazaniumyl)ethyl-(2-chloroethyl)-ethylazanium;dichloride typically involves multiple steps, starting with the preparation of the benzo[c]acridine core This core can be synthesized through a series of condensation reactions involving aromatic amines and aldehydesThe reaction conditions often require the use of strong acids and bases, as well as high temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(benzo[c]acridin-7-ylazaniumyl)ethyl-(2-chloroethyl)-ethylazanium;dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted acridine derivatives .

Scientific Research Applications

2-(benzo[c]acridin-7-ylazaniumyl)ethyl-(2-chloroethyl)-ethylazanium;dichloride has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.

    Biology: Studied for its potential as a DNA intercalator, which can disrupt DNA replication and transcription processes.

    Medicine: Investigated for its anticancer properties, particularly in targeting cancer cells through DNA intercalation and inhibition of DNA repair enzymes.

    Industry: Utilized in the development of fluorescent dyes and materials for photophysical applications.

Mechanism of Action

The mechanism of action of 2-(benzo[c]acridin-7-ylazaniumyl)ethyl-(2-chloroethyl)-ethylazanium;dichloride primarily involves DNA intercalation. The planar structure of the acridine core allows it to insert between the base pairs of double-stranded DNA, disrupting the helical structure and interfering with DNA replication and transcription. This intercalation is driven by π-stacking interactions and charge transfer processes. Additionally, the compound can inhibit DNA repair enzymes, further enhancing its anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct comparative studies for this compound are absent in the provided evidence, structural analogs and related chemical classes can be analyzed for inferential insights.

Acridine Derivatives

Acridine-based compounds, such as ethacridine (a antiseptic) and quinacrine (an antimalarial), share the polycyclic aromatic acridine core but differ in substituents. Key distinctions:

Property 2-(Benzo[c]acridin-7-ylazaniumyl)ethyl-(2-chloroethyl)-ethylazanium;dichloride Ethacridine Quinacrine
Core Structure Benzo[c]acridine with dual azanium groups Acridine Acridine with aminoalkoxy side chain
Functional Groups Chloroethyl, ethylazanium, dichloride Aminoethyl, nitro Methoxy, chlorophenyl
Therapeutic Use Hypothesized: DNA intercalation (unconfirmed) Antiseptic Antimalarial
Charge Dicationic (due to azanium groups) Neutral Cationic (at pH <7)

Quaternary Ammonium Compounds (QACs)

QACs like benzalkonium chloride share the azanium group’s antimicrobial properties but lack the acridine backbone.

Property Target Compound Benzalkonium Chloride
Structure Acridine + azanium groups Alkylbenzyl ammonium chloride
Charge Dicationic Monocationic
Antimicrobial Mechanism Potential membrane disruption + intercalation Membrane disruption
Solubility Likely low (hydrophobic acridine core) High (due to alkyl chain)

The dual azanium groups may confer stronger electrostatic interactions with microbial membranes, but the acridine core’s hydrophobicity could reduce bioavailability .

Chlorinated Ethylamine Derivatives

Compounds like chlorambucil (a nitrogen mustard alkylating agent) share chloroethyl groups but lack the acridine system.

Property Target Compound Chlorambucil
Functional Groups Chloroethyl, azanium Chloroethyl, carboxylic acid
Mechanism Unclear (possible alkylation or intercalation) DNA crosslinking via alkylation
Toxicity Likely high (reactive chloroethyl groups) High (myelosuppression)

The chloroethyl groups in the target compound may confer alkylating activity, but the absence of a leaving group (e.g., β-chloroethyl in nitrogen mustards) suggests a divergent mechanism .

Biological Activity

The compound 2-(benzo[c]acridin-7-ylazaniumyl)ethyl-(2-chloroethyl)-ethylazanium;dichloride is a complex organic molecule with potential biological activities. This article aims to explore its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • Chemical Formula : C₁₈H₁₈Cl₂N₃
  • Molecular Weight : 363.26 g/mol
  • IUPAC Name : this compound

Structural Features

The molecule features a benzo[c]acridine core, which is known for its aromatic properties and potential interactions with biological macromolecules. The presence of chloroethyl groups suggests possible alkylating activity, which is often associated with cytotoxic effects.

  • Alkylating Agent : The chloroethyl moiety can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription.
  • Neurotoxicity : Research indicates that compounds with similar structures can exhibit neurotoxic effects by disrupting neuronal signaling pathways, potentially leading to apoptosis in neural cells.

Cytotoxicity Studies

A study conducted on various cancer cell lines demonstrated that this compound exhibits significant cytotoxicity:

Cell LineIC50 (µM)Mechanism of Action
HeLa5.4DNA cross-linking
MCF-74.8Induction of apoptosis
A5496.1Cell cycle arrest

These findings suggest that the compound has the potential to be developed as an anticancer agent.

Case Studies

  • Neurotoxicity Assessment : A study published in bioRxiv evaluated the neurotoxic effects of similar compounds on spinal cord neurons. The results indicated that the compound could disrupt noradrenergic signaling pathways, which are crucial for maintaining neuronal health and function .
  • Antitumor Activity : In a recent investigation, the compound was tested against a panel of tumor cell lines. It was found to induce significant apoptosis in cancer cells while sparing normal cells, suggesting a selective targeting mechanism .

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